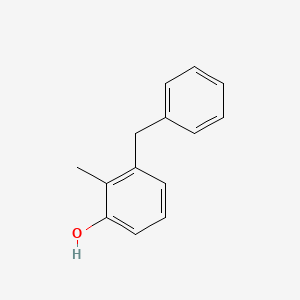

3-Benzyl-2-methylphenol

Vue d'ensemble

Description

3-Benzyl-2-methylphenol is a chemical compound with the molecular weight of 198.26 . It is also known as a derivative of phenol and is an isomer of p-cresol and m-cresol . It is commonly found in the form of an oil .

Synthesis Analysis

The synthesis of phenols like 3-Benzyl-2-methylphenol can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .Molecular Structure Analysis

The molecular structure of 3-Benzyl-2-methylphenol can be represented by the InChI code: 1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 . This indicates that the molecule consists of 14 carbon atoms, 14 hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving 3-Benzyl-2-methylphenol can be quite complex. For instance, the reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides . Moreover, the reaction with acetone/ketones can lead to the formation of Bisphenol A, an important monomer for resins .Physical And Chemical Properties Analysis

3-Benzyl-2-methylphenol is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Chemical Reactions and Analysis

Selected Ion Flow Tube Study : A study by Wang, Španěl, & Smith (2004) explored the reactions of various phenols and alcohols, including 3-Benzyl-2-methylphenol, using selected ion flow tube mass spectrometry. This method is significant for analyzing these compounds in air.

Catalysis and Polymerization : Chen, Fu, Stern, & Marks (1997) reported on the synthesis of TiIV and ZrIV complexes with a bifunctional -Me4Cp⌒phenolate- ligand, demonstrating the utility of 3-Benzyl-2-methylphenol in catalysis and polymerization processes (Chen et al., 1997).

Synthesis of Heterocycles : Azzena, Pisano, & Pittalis (2008) developed an organometallic-based procedure using 2-methylphenols for synthesizing 3-alkylbenzofuran-2(3H)-ones, indicating the relevance of 3-Benzyl-2-methylphenol in synthesizing specific heterocycles (Azzena et al., 2008).

Fluorescent Receptor Design : Pawar, Fegade, Bhardwaj, Singh, Bendre, & Kuwar (2015) highlighted the use of a molecule structurally related to 3-Benzyl-2-methylphenol in designing a chemosensor molecule for dual Ni2+ and Cu2+ recognition (Pawar et al., 2015).

Photophysical Property Studies : Zhang, Liu, Ma, & Yang (2016) synthesized π-conjugation extended benzothiazole derivatives with 3-Benzyl-2-methylphenol for studying photophysical properties and their applications in biothiol imaging in living cells (Zhang et al., 2016).

Catalytic Benzoylation : Yang & Huang (2007) investigated the catalytic benzoylation of a compound structurally related to 3-Benzyl-2-methylphenol, demonstrating its potential use in synthetic organic chemistry (Yang & Huang, 2007).

Ring-Opening Polymerization Catalysts : Hsueh, Huang, & Lin (2002) used a compound similar to 3-Benzyl-2-methylphenol in synthesizing efficient catalysts for the ring-opening polymerization of epsilon-caprolactone (Hsueh et al., 2002).

Safety And Hazards

The safety information for 3-Benzyl-2-methylphenol indicates that it is potentially dangerous. It has been assigned the hazard statements H302, H315, H318, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Orientations Futures

While specific future directions for 3-Benzyl-2-methylphenol were not found in the search results, it’s worth noting that the field of organic chemistry continues to explore new synthetic methods and applications for phenolic compounds. These compounds, including 3-Benzyl-2-methylphenol, have potential uses in various industries, including pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

3-benzyl-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWABHBWUNQRWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-methylphenol | |

CAS RN |

31040-76-3 | |

| Record name | 3-benzyl-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2840231.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2840232.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)

![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2840240.png)

![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)

![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)

![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)